Bromochloromethane-d2 CAS number 3149-74-4
Bromochloromethane-d2 CAS number 3149-74-4
Technical Whitepaper: Bromochloromethane-d2 (
CAS Number: 3149-74-4
Synonyms: Methylene-d2 bromochloride; Chlorobromomethane-d2
Molecular Formula:
Executive Summary
Bromochloromethane-d2 (CAS 3149-74-4) is a high-purity deuterated isotopologue of bromochloromethane, characterized by the substitution of both hydrogen atoms with deuterium (
Its primary utility lies in quantitative mass spectrometry (specifically EPA Method 8260 for Volatile Organic Compounds) and as a synthetic building block for incorporating deuterated methylene (
Physicochemical Characterization
Bromochloromethane-d2 is a clear, colorless liquid with a chloroform-like odor. It is denser than water and distinct in its isotopic signature, which renders it "silent" in proton NMR (
Table 1: Core Physical Properties
| Property | Value | Notes |
| Boiling Point | 68 °C | Consistent with non-deuterated analog |
| Melting Point | -88 °C | |
| Density | 2.022 g/mL | At 25 °C; significantly denser than water |
| Refractive Index | ||
| Isotopic Purity | Critical for NMR and MS applications | |
| Solubility | Immiscible in water | Miscible with ethanol, ether, chloroform |
Synthesis & Production
The synthesis of Bromochloromethane-d2 typically employs halogen exchange reactions starting from deuterated dichloromethane (
Primary Synthetic Route:
The most common industrial route involves the controlled reaction of Dichloromethane-d2 with Hydrogen Bromide (HBr) in the presence of an aluminum catalyst (
DOT Diagram 1: Synthesis Pathway
Caption: Halogen exchange pathway transforming Dichloromethane-d2 into Bromochloromethane-d2 via aluminum catalysis.
Analytical Applications: EPA Method 8260
The most authoritative application of Bromochloromethane-d2 is its role as a Surrogate Standard or Internal Standard in environmental analysis, specifically US EPA Method 8260 (Volatile Organic Compounds by GC/MS).
Why Bromochloromethane-d2?
-
Chromatographic Resolution: It elutes in a distinct window separate from common environmental contaminants.
-
Mass Spectral Distinctness: The presence of both Bromine and Chlorine isotopes (
and ) combined with the mass shift of two deuteriums creates a unique fragmentation pattern that is easily deconvoluted from the sample matrix. -
Chemical Inertness: It does not react with the sample matrix during the Purge-and-Trap process.
Experimental Protocol: Surrogate Spiking
-
Preparation: Prepare a stock solution of Bromochloromethane-d2 in methanol at 2500
. -
Spiking: Add 10
of the surrogate solution to the 5 mL water sample (final concentration: 50 ). -
Purge & Trap: Purge the sample with inert gas (He) for 11 minutes at ambient temperature. Trap volatiles on a sorbent trap (e.g., Tenax/Silica Gel/Charcoal).
-
Desorb: Heat trap to 180°C and backflush onto the GC column.
-
Quantitation: Calculate recovery percentage. Acceptance criteria typically range from 70-130% recovery.
DOT Diagram 2: EPA 8260 Analytical Workflow
Caption: Workflow for Volatile Organic Compound analysis using Bromochloromethane-d2 as a quality control surrogate.
Research Applications: Deuterated Synthesis
In drug discovery, Bromochloromethane-d2 serves as a critical electrophile for installing the deuterated methylene (
-
Simmons-Smith Cyclopropanation: Reaction with zinc-copper couple (
) generates a deuterated carbenoid ( ) which reacts with olefins to form cyclopropane-d2 rings. These rings are common pharmacophores where deuterium substitution can slow metabolic ring opening by Cytochrome P450 enzymes. -
Alkylation Reactions: Used as a bifunctional linker to connect two nucleophiles with a stable
spacer, often used to probe the geometry of active sites in enzyme inhibitors.
Spectroscopic Profile
Researchers using this compound for NMR studies or as a solvent standard must recognize its unique spectral features.
-
NMR: Silent.
Ideally, no signal is observed. A small residual quintet at ~4.9 ppm may appear if proton exchange has occurred (corresponding to
). -
NMR: Quintet.
The carbon signal appears at approximately 40-45 ppm . It is split into a 1:2:3:2:1 quintet due to spin-spin coupling with two deuterium nuclei (
). The coupling constant is typically 20-25 Hz. -
Mass Spectrometry (EI):
-
Molecular Ion (
): Clusters around m/z 130-134 due to halogen isotopes. -
Base Peak: Typically
( ) or related fragments depending on ionization energy.
-
Safety & Handling
Bromochloromethane-d2 is a halogenated hydrocarbon and must be handled with strict safety protocols.
-
Ozone Depletion: Like its non-deuterated parent, it is an ozone-depleting substance (Class I, Group VI). Its use is generally exempted for laboratory scale research and analytical standards, but large-scale release is prohibited.
-
Toxicity:
-
Inhalation: Harmful if inhaled. Causes respiratory tract irritation (H332, H335).
-
Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318).[1]
-
-
Storage: Store in a cool, dry place away from light. It is sensitive to light (photolysis can release free radicals).
References
-
US Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16213001, Methane-d2, bromochloro-.[1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Bromochloromethane-d2.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMR shift interpolation).
